1H-Isoindole-1,3(2H)-dione,2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-
Overview
Description
1H-Isoindole-1,3(2H)-dione,2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a nitrophenyl group, a dihydroxypropyl moiety, and an isoindole dione core, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione,2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]- typically involves multi-step organic reactionsThe final step often involves cyclization to form the isoindole dione core under specific conditions such as acidic or basic catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione,2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium hydroxide
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or substituted aromatic compounds
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione,2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione,2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the dihydroxypropyl moiety can form hydrogen bonds with biological molecules. These interactions can modulate enzymatic activities and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
- (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
Uniqueness
Compared to similar compounds, 1H-Isoindole-1,3(2H)-dione,2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]- stands out due to its isoindole dione core, which imparts unique chemical and biological properties. This structural feature allows for distinct interactions and reactivity patterns, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c20-9-14(15(21)10-5-7-11(8-6-10)19(24)25)18-16(22)12-3-1-2-4-13(12)17(18)23/h1-8,14-15,20-21H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGKHXMLXGRJQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CO)C(C3=CC=C(C=C3)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385052 | |
Record name | 2-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671851 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
24223-70-9 | |
Record name | 2-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.